An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)piperidin-3-ol: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)piperidin-3-ol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for the novel heterocyclic compound, 1-(3-Aminopyridin-2-yl)piperidin-3-ol. Given the prevalence of both aminopyridine and piperidine scaffolds in numerous biologically active molecules, this compound represents a promising building block for drug discovery and medicinal chemistry.[1][2] This document synthesizes information on related chemical entities to project the characteristics of the title compound and outlines detailed, plausible experimental protocols for its synthesis and characterization.
Introduction: The Convergence of Two Privileged Scaffolds
The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can provide new avenues for therapeutic intervention. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity.[1][3] This often leads to improved pharmacokinetic profiles and enhanced binding to biological targets.[2] Similarly, the aminopyridine moiety is a key pharmacophore in numerous approved drugs, known for its hydrogen bonding capabilities and its role in various biological activities, including antibacterial and antiviral applications.[4][5]
The compound 1-(3-Aminopyridin-2-yl)piperidin-3-ol, CAS number 1154145-22-8, represents an intriguing fusion of these two privileged scaffolds.[6] The strategic placement of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring offers multiple points for further chemical modification, making it a versatile intermediate for the generation of compound libraries for high-throughput screening. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this promising, yet under-documented, molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(3-Aminopyridin-2-yl)piperidin-3-ol combines a 3-aminopyridine unit linked at the 2-position to the nitrogen of a piperidin-3-ol ring.
Molecular Formula: C₁₀H₁₅N₃O
Molecular Weight: 193.25 g/mol
Structural Elucidation and Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data for this specific compound, the following spectroscopic characteristics are predicted based on the analysis of its constituent functional groups and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the piperidine ring protons. Key predicted chemical shifts (in ppm, relative to TMS) would include:
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Signals for the pyridine ring protons.
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A broad singlet or multiplet for the amino group protons on the pyridine ring.
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A multiplet for the proton attached to the hydroxyl-bearing carbon of the piperidine ring.
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A series of multiplets for the methylene protons of the piperidine ring.
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A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with the chemical shifts influenced by the neighboring heteroatoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:
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N-H stretching vibrations of the primary amine.
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O-H stretching of the alcohol.
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C-N stretching of the aromatic and aliphatic amines.
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C=C and C=N stretching of the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-(3-Aminopyridin-2-yl)piperidin-3-ol. These values are estimations based on the properties of structurally similar compounds and should be confirmed by experimental analysis.
| Property | Predicted Value/Range | Rationale |
| Melting Point | > 150 °C | The presence of multiple hydrogen bond donors and acceptors (amine, hydroxyl) suggests strong intermolecular forces, leading to a relatively high melting point for a molecule of this size. |
| Boiling Point | > 300 °C | Similar to the melting point, strong intermolecular hydrogen bonding will result in a high boiling point. |
| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol, water) and DMSO. Limited solubility in nonpolar solvents. | The polar functional groups (amine, hydroxyl) will dominate the solubility profile. |
| pKa | The pyridine nitrogen and the piperidine nitrogen will have distinct basic pKa values. The aminopyridine nitrogen is also basic. | The exact pKa values would need to be determined experimentally but are expected to be in the range of typical aromatic and aliphatic amines. |
| LogP | Low to moderate | The presence of polar functional groups will likely result in a lower octanol-water partition coefficient. |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 2-chloro-3-nitropyridine and piperidin-3-ol, followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for 1-(3-Aminopyridin-2-yl)piperidin-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol
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Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add piperidin-3-ol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
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Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen displaces the chloride on the pyridine ring.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate, 1-(3-nitropyridin-2-yl)piperidin-3-ol.
Step 2: Synthesis of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
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Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
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Reaction Conditions: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The nitro group will be reduced to a primary amine under these conditions.
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Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: If necessary, purify the final product by column chromatography or recrystallization to yield 1-(3-aminopyridin-2-yl)piperidin-3-ol as a solid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-(3-aminopyridin-2-yl)piperidin-3-ol make it a highly attractive scaffold for the development of novel therapeutic agents. The aminopyridine and piperidine moieties are present in a wide range of biologically active compounds.[1][2]
Kinase Inhibitors
The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Central Nervous System (CNS) Agents
Piperidine derivatives are prevalent in drugs targeting the central nervous system. The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can be important for interactions with receptors and transporters in the brain. The aminopyridine scaffold has also been investigated for its potential as a BACE1 inhibitor for the treatment of Alzheimer's disease.[7]
Antiviral and Antibacterial Agents
Aminopyridine derivatives have shown promise as both antiviral and antibacterial agents.[4] The scaffold can be functionalized to interact with key viral or bacterial enzymes or proteins.
Caption: Potential therapeutic applications of the 1-(3-aminopyridin-2-yl)piperidin-3-ol scaffold.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(3-aminopyridin-2-yl)piperidin-3-ol is not available, general laboratory safety precautions for handling heterocyclic amines should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(3-Aminopyridin-2-yl)piperidin-3-ol is a promising and versatile chemical entity that holds significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for further chemical exploration. This technical guide provides a foundational resource for researchers to embark on the synthesis, characterization, and application of this novel scaffold in their drug discovery programs. Further experimental validation of the predicted properties and biological activities is warranted to fully unlock the potential of this intriguing molecule.
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